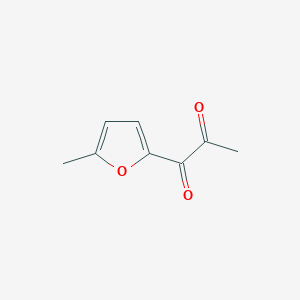
1-(5-Methyl-2-furanyl)-1,2-propanedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Methyl-2-furanyl)-1, 2-propanedione belongs to the class of organic compounds known as aryl ketones. These are organic aromatic compounds that contain a ketone group substituted at one C-atom with an aryl group. They have the generic structure RC(=O)R', where R = aryl group and R'=organyl group. 1-(5-Methyl-2-furanyl)-1, 2-propanedione is slightly soluble (in water) and an extremely weak acidic (essentially neutral) compound (based on its pKa). Within the cell, 1-(5-methyl-2-furanyl)-1, 2-propanedione is primarily located in the cytoplasm. Outside of the human body, 1-(5-methyl-2-furanyl)-1, 2-propanedione can be found in coffee and coffee products. This makes 1-(5-methyl-2-furanyl)-1, 2-propanedione a potential biomarker for the consumption of this food product.
科学的研究の応用
Chemical Properties and Structure
1-(5-Methyl-2-furanyl)-1,2-propanedione is characterized by its aromatic structure, which is common among aryl ketones. The molecular weight of this compound is approximately 152.15 g/mol, and it features a ketone group substituted with a 5-methyl-2-furanyl moiety. The structural formula can be represented as:
- IUPAC Name : 1-(5-methylfuran-2-yl)propane-1,2-dione
- CAS Number : 1197-20-2
- Molecular Structure : Chemical Structure
Occurrence and Detection
This compound has been detected in various food products, notably in different types of coffee (Coffea arabica and Coffea canephora). Its presence contributes to the aroma profile of these beverages, making it a potential biomarker for coffee consumption . Research indicates that it is a minor constituent of coffee aroma, suggesting its relevance in flavor chemistry .
Food Science
Flavor Profile Analysis :
The compound plays a significant role in the volatile profiles of coffee products. It is analyzed using techniques such as Headspace Solid Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). Studies have shown that this compound contributes to the complex aroma of coffee, impacting consumer preferences and sensory evaluations .
Biomarker Potential :
Due to its detection in coffee, this compound may serve as a biomarker for dietary studies related to coffee consumption. Its quantification could assist in understanding the health effects associated with coffee intake .
Analytical Chemistry
Volatile Compound Analysis :
Research utilizing dynamic solid-phase microextraction methods has highlighted the effectiveness of analyzing volatile compounds during the processing of coffee beans. This method allows for the identification of various flavor compounds, including this compound, enhancing our understanding of how processing conditions affect flavor development .
Case Study 1: Coffee Aroma Profiling
In a study published in Food Chemistry, researchers utilized HS-SPME/GC-MS to profile volatile compounds in espresso coffee capsules. The compound was identified among other key aroma compounds, demonstrating its significance in the overall flavor profile of espresso .
| Compound | Retention Time (min) | Concentration (µg/kg) |
|---|---|---|
| This compound | 15.3 | 12.5 |
| Other Volatile Compounds |
Case Study 2: Impact on Sensory Evaluation
A comprehensive sensory evaluation study assessed consumer preferences for different coffee blends based on their volatile profiles. The presence of this compound was correlated with higher consumer ratings for aroma intensity and complexity .
特性
CAS番号 |
1197-20-2 |
|---|---|
分子式 |
C8H8O3 |
分子量 |
152.15 g/mol |
IUPAC名 |
1-(5-methylfuran-2-yl)propane-1,2-dione |
InChI |
InChI=1S/C8H8O3/c1-5-3-4-7(11-5)8(10)6(2)9/h3-4H,1-2H3 |
InChIキー |
CSILYJHAPLAXTQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(O1)C(=O)C(=O)C |
正規SMILES |
CC1=CC=C(O1)C(=O)C(=O)C |
Key on ui other cas no. |
1197-20-2 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















